2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O3S and its molecular weight is 522.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves several key steps, including condensation, cyclization, and reaction with different nucleophiles. For instance, the synthesis of fluoro-substituted benzopyran derivatives exhibiting anti-lung cancer activity involves condensation with aromatic aldehydes and treatment with phenylhydrazine and thiourea, leading to the formation of pyrazole and pyrimidine thione derivatives, indicating a methodology that could potentially be applied or adapted for the synthesis of the compound (Hammam et al., 2005).
Potential Biological Activities
The compound's structural relatives have shown promising biological activities, such as anti-inflammatory and analgesic properties. For example, thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showing significant activity (Selvam et al., 2012). Similarly, novel pyrazoles have been investigated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, emphasizing the therapeutic potential of pyrazole and pyrimidine derivatives in treating various conditions (Thangarasu et al., 2019).
properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O3S/c1-14-23-19(15(12-33)11-29-14)10-20-25(35-23)31-24(18-4-2-3-5-21(18)27)32-26(20)36-13-22(34)30-17-8-6-16(28)7-9-17/h2-9,11,33H,10,12-13H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQJZMLOSSVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC(=O)NC5=CC=C(C=C5)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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